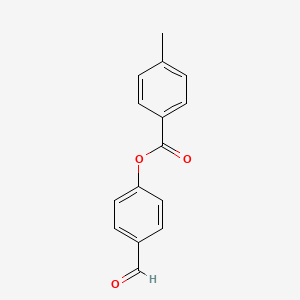

4-Formylphenyl 4-methylbenzoate

Description

Properties

IUPAC Name |

(4-formylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRSEGPACXSFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylphenyl 4-methylbenzoate

CAS Number: 115883-85-7

Prepared by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Building Block for Advanced Synthesis

4-Formylphenyl 4-methylbenzoate is a distinct organic compound characterized by its bifunctional nature, incorporating both an aldehyde and a benzoate ester within its structure. This unique arrangement of reactive sites makes it a valuable intermediate and building block for researchers and synthetic chemists. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions. Concurrently, the benzoate ester provides a stable aromatic scaffold that can be tailored for applications in materials science and as a precursor to more complex molecular architectures in drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering a technical resource for professionals in research and development.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for 4-Formylphenyl 4-methylbenzoate is not extensively documented in publicly available literature, its key properties can be reliably predicted based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of 4-Formylphenyl 4-methylbenzoate

| Property | Value | Source |

| CAS Number | 115883-85-7 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from similar structures |

| Purity | ≥97% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Spectroscopic Characterization (Predicted)

The following spectral data are predicted based on the functional groups present in the molecule and analysis of similar structures. These predictions serve as a guide for researchers in characterizing this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both the benzaldehyde and the methylbenzoate moieties, a singlet for the aldehyde proton, and a singlet for the methyl group.

-

Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically around 9.9-10.1 ppm.

-

Aromatic Protons: A series of doublets and multiplets are expected in the range of 7.2-8.2 ppm. The protons on the formyl-substituted ring will likely appear as two doublets, as will the protons on the methyl-substituted ring.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons is expected around 2.4 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the aldehyde and ester, as well as the aromatic and methyl carbons.

-

Aldehyde Carbonyl (C=O): A signal in the range of 190-193 ppm is expected.

-

Ester Carbonyl (C=O): A signal is anticipated around 165-167 ppm.

-

Aromatic Carbons: Multiple signals will appear in the aromatic region (120-145 ppm).

-

Methyl Carbon (CH₃): A signal for the methyl carbon is expected around 21-22 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will provide clear evidence of the key functional groups.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.

-

C=O Stretching (Ester): Another strong absorption band should appear at a slightly higher frequency, typically in the range of 1720-1740 cm⁻¹.

-

C-H Stretching (Aromatic): Signals are expected just above 3000 cm⁻¹.

-

C-O Stretching (Ester): An absorption band in the region of 1250-1300 cm⁻¹ is anticipated.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 240. Common fragmentation patterns would likely involve the loss of the methyl group, the tolyl group, or the formylphenyl group.

Synthesis of 4-Formylphenyl 4-methylbenzoate: A Step-by-Step Protocol

The synthesis of 4-Formylphenyl 4-methylbenzoate can be effectively achieved through the esterification of 4-hydroxybenzaldehyde with p-toluoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with a phenol in the presence of a base to form an ester. The base is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.

Detailed Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous dichloromethane (DCM).

-

Base Addition: To the stirred solution, add 1.2 equivalents of a suitable base, such as pyridine or triethylamine. Cool the mixture to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve 1.1 equivalents of p-toluoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the p-toluoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Formylphenyl 4-methylbenzoate.

Applications in Research and Development

The bifunctional nature of 4-Formylphenyl 4-methylbenzoate makes it a versatile building block in several areas of chemical synthesis.

Intermediate in Pharmaceutical Synthesis

The aldehyde functionality can be readily converted into other functional groups, making this molecule a useful starting material for the synthesis of more complex pharmaceutical intermediates. For instance, the aldehyde can undergo a variety of carbon-carbon bond-forming reactions or be converted to an amine via reductive amination, a common transformation in drug synthesis. The overall structure can serve as a scaffold for building novel heterocyclic compounds with potential biological activity.

Precursor for Materials Science

Aromatic esters with polar functional groups are of interest in the field of materials science, particularly in the development of liquid crystals and polymers. While specific applications for this compound are not widely reported, its rigid core and polar aldehyde group suggest potential utility in the synthesis of novel materials with interesting optical or electronic properties. Similar structures, such as 4-pentylphenyl 4-methylbenzoate, are known to exhibit nematic liquid crystal phases, which are crucial for applications like liquid-crystal displays (LCDs).[2][3]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is readily available for 4-Formylphenyl 4-methylbenzoate. Therefore, handling precautions should be based on the known hazards of its constituent functional groups and similar aromatic compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors.

-

Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: May cause eye irritation. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: The toxicological properties have not been fully investigated. In case of ingestion, seek immediate medical attention.

Conclusion

4-Formylphenyl 4-methylbenzoate is a valuable bifunctional molecule with significant potential as a building block in advanced organic synthesis. Its ability to undergo a wide range of chemical transformations at both the aldehyde and ester functionalities makes it an attractive intermediate for the development of novel pharmaceuticals and materials. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its potential applications, serving as a key resource for researchers and scientists in the field.

References

-

The Good Scents Company. Methyl 4-formyl benzoate. [Link]

-

CAS Common Chemistry. Methyl 4-formylbenzoate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. Methyl 4-Formylbenzoate. [Link]

-

PubChem. 4-Formylphenyl benzoate. [Link]

-

ResearchGate. One-pot procedure for synthesis of methyl 4-formylbenzoate. [Link]

-

Wikipedia. 4-Hydroxybenzaldehyde. [Link]

-

SpectraBase. Phenyl 4-methylbenzoate. [Link]

-

National Center for Biotechnology Information. Phenyl 4-methylbenzoate. [Link]

-

ResearchGate. Phenyl 4-methylbenzoate. [Link]

- Google Patents.

-

ResearchGate. Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. [Link]

-

Evergreensino. What esters can be synthesized from P - Toluic Acid Chloride? [Link]

-

AIMPLAS. What's new in liquid crystals? [Link]

-

ResearchGate. Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. [Link]

Sources

4-Formylphenyl 4-methylbenzoate molecular structure elucidation

An In-depth Technical Guide to the Molecular Structure Elucidation of 4-Formylphenyl 4-methylbenzoate

Introduction: The Analytical Imperative

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and wasted resources. The subject of this guide, 4-Formylphenyl 4-methylbenzoate (C₁₅H₁₂O₃, MW: 240.25 g/mol ), serves as an exemplary case study for the application of modern spectroscopic techniques.[1] While seemingly simple, its structure contains key functional groups—an aromatic aldehyde and an aromatic ester—that provide distinct and complementary spectroscopic signatures.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation follows a logical progression from the general to the specific. We begin by determining the molecular mass and formula, then identify the functional groups present, and finally, assemble the molecular puzzle by establishing the precise connectivity of every atom.

Caption: A strategic workflow for molecular structure elucidation.

Part 1: Mass Spectrometry (MS) - Defining the Formula

The first step in identifying an unknown compound is to ask: "How much does it weigh?" Mass spectrometry provides this fundamental piece of information, offering the molecular weight and, with high-resolution instruments, the exact molecular formula.

Experimental Protocol: Electron Ionization MS (EI-MS)

-

Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is typically employed. The GC separates the analyte from any impurities before it enters the MS.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy method induces fragmentation, which provides valuable structural clues.[2]

-

Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 400, to detect the molecular ion and its fragments.

Data Interpretation: Molecular Ion and Fragmentation

For 4-Formylphenyl 4-methylbenzoate, the mass spectrum will reveal the molecular ion peak ([M]⁺) at m/z 240, confirming its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments, primarily the ester linkage.

Table 1: Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 240 | [C₁₅H₁₂O₃]⁺ | - | Molecular Ion ([M]⁺) |

| 121 | [HO-C₆H₄-CHO]⁺ | •COC₆H₄CH₃ | Cleavage of the ester C-O bond, charge retained by the phenolic portion. |

| 119 | [CH₃-C₆H₄-CO]⁺ | •O-C₆H₄-CHO | Base Peak. Cleavage of the ester C-O bond, forming the stable p-toluoyl acylium ion. |

| 91 | [C₇H₇]⁺ | CO from m/z 119 | Loss of carbon monoxide from the acylium ion to form a tropylium ion. |

The presence of a strong peak at m/z 119 is highly characteristic of a p-toluoyl substructure, while the peak at m/z 121 points to the 4-formylphenoxy moiety. This fragmentation provides the first evidence of the two core components of the molecule.

Caption: Proposed EI-MS fragmentation of 4-Formylphenyl 4-methylbenzoate.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

With the molecular formula established, IR spectroscopy is used to identify the functional groups present by detecting the vibrational frequencies of chemical bonds. The "Rule of Three" for esters—three strong peaks for the C=O and two C-O stretches—is a key diagnostic tool.[3]

Experimental Protocol: Fourier-Transform IR (FT-IR)

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and a spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of 4-Formylphenyl 4-methylbenzoate will show highly characteristic peaks that confirm the presence of both the ester and aldehyde functionalities.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

| ~2820 and ~2720 | C-H Stretch | Aldehyde | A characteristic "Fermi doublet" pair of weak bands, confirming an aldehyde.[4][5] |

| ~1745 | C=O Stretch | Aromatic Ester | Strong, sharp peak. The position is typical for an ester attached to an aromatic ring.[6] |

| ~1705 | C=O Stretch | Aromatic Aldehyde | Strong, sharp peak. The frequency is lowered due to conjugation with the aromatic ring.[5][7] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Multiple medium-to-strong bands indicating the presence of benzene rings. |

| ~1265 | C-O Stretch | Ester (Acyl-Oxygen) | Strong band, characteristic of the C(=O)-O portion of the ester.[3] |

| ~1120 | C-O Stretch | Ester (Aryl-Oxygen) | Strong band, characteristic of the O-Aryl portion of the ester.[3] |

The observation of two distinct carbonyl peaks is crucial evidence, strongly suggesting the presence of two different C=O environments (ester and aldehyde). The Fermi doublet, though weak, is an unmistakable signature of the aldehyde C-H bond.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Structure

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR

-

Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: A suite of experiments is run on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H NMR, ¹³C NMR, and 2D experiments like COSY, HSQC, and HMBC.

¹H NMR Data Interpretation: The Proton Framework

The ¹H NMR spectrum maps the unique proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~10.05 | s (singlet) | 1H | Aldehyde proton (-CHO) |

| H-b | ~8.12 | d (doublet, J ≈ 8.4 Hz) | 2H | Aromatic, ortho to ester C=O |

| H-c | ~7.98 | d (doublet, J ≈ 8.8 Hz) | 2H | Aromatic, ortho to -CHO |

| H-d | ~7.35 | d (doublet, J ≈ 8.4 Hz) | 2H | Aromatic, ortho to -CH₃ |

| H-e | ~7.31 | d (doublet, J ≈ 8.8 Hz) | 2H | Aromatic, ortho to ester -O- |

| H-f | ~2.45 | s (singlet) | 3H | Methyl protons (-CH₃) |

-

Distinctive Signals: The aldehyde proton at ~10.05 ppm is a definitive marker.[4]

-

Aromatic Region: The spectrum shows two clear AA'BB' (or AX) patterns, confirming two para-substituted rings. Protons ortho to electron-withdrawing groups (C=O, CHO) are shifted downfield compared to those ortho to electron-donating groups (-O-, -CH₃).

¹³C NMR Data Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehyde Carbonyl (C=O) |

| ~164.8 | Ester Carbonyl (C=O) |

| ~154.5 | Aromatic C, attached to ester oxygen |

| ~145.1 | Aromatic C, attached to methyl group |

| ~134.2 | Aromatic C, attached to aldehyde group |

| ~131.0 | Aromatic CH, ortho to -CHO |

| ~130.3 | Aromatic CH, ortho to ester C=O |

| ~129.5 | Aromatic CH, ortho to -CH₃ |

| ~126.2 | Aromatic C, attached to ester carbonyl |

| ~122.3 | Aromatic CH, ortho to ester -O- |

| ~21.8 | Methyl Carbon (-CH₃) |

-

Carbonyl Carbons: The two carbonyl carbons are clearly resolved, with the aldehyde carbon appearing significantly further downfield (~191 ppm) than the ester carbon (~165 ppm), consistent with known values.[7][8]

2D NMR Data Interpretation: Confirming Connectivity

While ¹H and ¹³C NMR suggest the structure, 2D NMR proves it by showing correlations between atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the molecular fragments.

Key HMBC Correlations:

-

Aldehyde Proton (H-a) to Ring Carbons: The proton at ~10.05 ppm will show a correlation to the aromatic carbon at ~134.2 ppm (C-ipso to CHO) and the aromatic CH at ~131.0 ppm (C-ortho to CHO), confirming its position on the formyl-phenyl ring.

-

Methyl Protons (H-f) to Ring Carbons: The protons at ~2.45 ppm will show correlations to the aromatic carbon at ~145.1 ppm (C-ipso to CH₃) and the aromatic CH at ~129.5 ppm (C-ortho to CH₃), locking the methyl group to the other ring.

-

The Crucial Ester Linkage: The most important correlation is across the ester bond. The aromatic protons ortho to the ester oxygen (H-e, ~7.31 ppm) will show a 3-bond correlation to the ester carbonyl carbon at ~164.8 ppm. This unequivocally connects the 4-formylphenoxy fragment to the carbonyl carbon of the 4-methylbenzoate fragment.

Caption: Key HMBC correlations confirming the ester linkage.

Conclusion: A Unified Structural Hypothesis

The elucidation of 4-Formylphenyl 4-methylbenzoate's structure is a testament to the power of a multi-technique, logic-driven analytical approach.

-

Mass Spectrometry established the molecular formula C₁₅H₁₂O₃ and identified the two primary building blocks via fragmentation.

-

IR Spectroscopy provided definitive proof of the key functional groups: an aldehyde (including the characteristic C-H stretch) and an aromatic ester.

-

¹H and ¹³C NMR spectroscopy provided an exact count and chemical environment for every proton and carbon, revealing the presence of two distinct para-substituted aromatic rings.

-

2D NMR (HMBC) served as the final arbiter, unequivocally connecting the 4-formylphenoxy moiety to the 4-methylbenzoate moiety through the ester linkage.

Each piece of data corroborates the others, creating a self-validating system that leads to the confirmed structure. This systematic process ensures the highest degree of confidence, providing a solid foundation for any subsequent research or development involving this compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-formylphenyl)benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

-

Fiveable. (2025). Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Aerobic oxidation of alcohols to esters...". Rsc.org. Retrieved from [Link]

-

McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fiveable.me [fiveable.me]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

Synthesis Pathways for 4-Formylphenyl 4-methylbenzoate: A Comprehensive Technical Guide

Executive Summary

The rational design of functional materials and active pharmaceutical ingredients (APIs) often relies on robust, high-yield esterification strategies. 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) is a highly versatile building block, frequently utilized in the synthesis of thiolactomycin derivatives, antifungal agents, and advanced liquid crystalline mesogens[1][2]. This whitepaper critically evaluates two primary synthetic pathways for its preparation, detailing the mechanistic causality, self-validating experimental protocols, and quantitative analytical benchmarks required for rigorous quality control.

Target Molecule Profiling

Understanding the physicochemical parameters of the target is the first step in designing a purification and characterization workflow. The presence of both an ester linkage and a reactive aldehyde dictates the need for chemoselective conditions that avoid unwanted nucleophilic addition at the formyl group.

Table 1: Physicochemical Properties

| Parameter | Specification |

| IUPAC Name | (4-formylphenyl) 4-methylbenzoate |

| CAS Number | 115883-85-7 |

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| Physical State | White solid[1] |

| Melting Point | 112–113 °C[1] |

Mechanistic Pathways & Route Selection

To synthesize 4-formylphenyl 4-methylbenzoate, the esterification must occur between the phenolic hydroxyl of 4-hydroxybenzaldehyde and the carboxylate derivative of p-toluic acid. We outline two field-proven methodologies: the Acid Chloride Method and the Steglich Esterification .

Pathway A: Acid Chloride-Mediated Nucleophilic Acyl Substitution

Causality & Logic: Converting p-toluic acid to its corresponding acid chloride (4-methylbenzoyl chloride) creates a highly electrophilic carbonyl center. When reacted with 4-hydroxybenzaldehyde in the presence of a non-nucleophilic base (e.g., Triethylamine, TEA), the reaction is rapid and irreversible. TEA serves a dual purpose: it deprotonates the phenol to increase its nucleophilicity and acts as an acid scavenger to neutralize the HCl byproduct, thereby preventing the degradation of the acid-sensitive formyl group.

Workflow of Acid Chloride-Mediated Esterification.

Pathway B: Carbodiimide-Mediated Steglich Esterification

Causality & Logic: When harsh acid chlorides must be avoided, the Steglich esterification provides a mild alternative utilizing p-toluic acid directly[3][4]. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea. To circumvent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a highly reactive acylpyridinium ion, which is subsequently attacked by the phenol[4].

Steglich Esterification Mechanism utilizing DCC and DMAP.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating; physical and chemical feedback loops are built into the steps to ensure continuous verification of the reaction's progress.

Protocol A: Acid Chloride Route (Recommended for Scalability)

-

Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Charge with 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g) and anhydrous dichloromethane (DCM, 50 mL).

-

Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL). System Validation: The solution will remain clear, but a slight yellowing may occur due to phenoxide formation. Cool the mixture to 0 °C using an ice bath to suppress exothermic degradation.

-

Acylation: Dissolve 4-methylbenzoyl chloride (11.0 mmol, 1.45 mL) in 10 mL of dry DCM. Add this solution dropwise over 15 minutes. System Validation: A mild exotherm and the gradual formation of a white haze (TEA·HCl salt) confirm the nucleophilic acyl substitution is actively occurring.

-

Propagation: Remove the ice bath and stir at room temperature for 3 hours.

-

In-Process Control (IPC): Perform TLC (Hexane:Ethyl Acetate 8:2). The highly polar phenolic aldehyde spot (lower Rf ) should disappear, replaced by a strongly UV-active, less polar ester spot (higher Rf ).

-

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to hydrolyze unreacted acid chloride. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove TEA, followed by brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield a white solid (Typical yield: >85%)[1].

Protocol B: Steglich Route (Recommended for Mild Conditions)

-

Preparation: In a 250 mL round-bottom flask, dissolve p-toluic acid (10.0 mmol, 1.36 g) and 4-hydroxybenzaldehyde (10.0 mmol, 1.22 g) in 60 mL of anhydrous DCM.

-

Catalyst Addition: Add DMAP (1.0 mmol, 0.12 g, 10 mol%). Cool the mixture to 0 °C.

-

Activation: Add a solution of DCC (11.0 mmol, 2.27 g) in 15 mL DCM dropwise. System Validation: Within 5–10 minutes of DCC addition, a heavy white precipitate of N,N'-dicyclohexylurea (DCU) will form. This visual cue is a self-validating indicator that the O-acylisourea intermediate has successfully formed and is turning over[4].

-

Propagation: Stir at room temperature for 12 hours.

-

Workup: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Wash the filtrate with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL).

-

Isolation: Dry, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to obtain the pure ester.

Analytical Characterization & Quantitative Data

To establish absolute trustworthiness, the synthesized compound must be validated against established spectroscopic benchmarks. The table below summarizes the definitive Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirming the synthesis of 4-formylphenyl 4-methylbenzoate[1].

Table 2: Spectroscopic Validation Data

| Analytical Method | Quantitative Signals & Assignments |

| 1 H NMR (600 MHz, CDCl3 ) | δ 10.01 (s, 1H, -CHO), 8.08 (d, J = 8.2 Hz, 2H, Ar-H), 7.96 (d, J = 8.6 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 7.9 Hz, 2H, Ar-H), 2.46 (s, 3H, -CH3)[1]. |

| 13 C NMR (150 MHz, CDCl3 ) | δ 190.97 (C=O aldehyde), 164.53 (C=O ester), 155.78, 144.97, 133.95, 131.23, 130.30, 129.42, 126.10, 122.56 (Aromatic carbons), 21.79 (-CH3)[1]. |

| HR-MS (ESI) | m/z calculated for C15H12O3 [M+H]+ : 241.0865; found: 241.0868[1]. |

Note on Causality in Data: The distinct singlet at δ 10.01 ppm confirms the preservation of the formyl group, proving that the esterification conditions were sufficiently mild to prevent unwanted nucleophilic attack or oxidation at the aldehyde moiety.

Conclusion

The synthesis of 4-formylphenyl 4-methylbenzoate can be executed with high precision using either acid chloride-mediated acyl substitution or carbodiimide-driven Steglich esterification. By strictly adhering to the self-validating protocols and in-process controls outlined above, researchers can ensure high-fidelity yields, minimizing side reactions and streamlining downstream applications in drug discovery and materials science.

References

-

Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives Engineering, 2020. URL:[Link]

-

Schiff Base Liquid Crystals and Ester Mesogens: Synthesis, Characterization and Phase Behavior International Journal of Research in Engineering and Science (IJRES), 2023. URL:[Link]

-

Top: Synthesis of NBD–C60 2; 4‐hydroxybenzaldehyde and sarcosine are... ResearchGate, 2024. URL: [Link]

Sources

Comprehensive Technical Guide: Chemical and Physical Properties of 4-Formylphenyl 4-methylbenzoate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug development and proteomics, bifunctional chemical scaffolds are critical for designing targeted therapeutics and molecular probes. 4-Formylphenyl 4-methylbenzoate (CAS: 115883-85-7) is a highly versatile building block characterized by its dual reactive centers: an electrophilic aldehyde moiety and a hydrolyzable ester linkage. This whitepaper provides an authoritative analysis of its physicochemical properties, structural mechanics, and field-proven synthesis methodologies, offering a comprehensive resource for application scientists.

Chemical Identity & Physicochemical Properties

Understanding the baseline physical properties of 4-formylphenyl 4-methylbenzoate is essential for predicting its behavior in various solvent systems and biological assays. The compound presents as a stable, white crystalline solid at room temperature and exhibits excellent solubility in aprotic organic solvents.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 4-formylphenyl 4-methylbenzoate |

| CAS Number | 115883-85-7 |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Melting Point | 112–113 °C |

| Physical State | White solid |

| Purity Standard | ≥97% |

| Storage Conditions | Sealed in dry environment, 2–8 °C |

Data synthesized from authoritative chemical catalogs and [1][1].

Structural Mechanics & Bifunctional Reactivity

The utility of 4-formylphenyl 4-methylbenzoate stems from its orthogonal reactivity. The molecule contains two distinct functional groups separated by an aromatic spacer:

-

The Formyl Group (-CHO): Acts as a hard electrophile. It readily undergoes condensation reactions (e.g., Knoevenagel condensations) with active methylene compounds or forms Schiff bases with primary amines.

-

The Ester Linkage (-COO-): Provides a site for controlled hydrolysis or transesterification, which is highly valuable in designing prodrugs where the ester bond is cleaved by intracellular esterases.

Fig 2. Bifunctional reactivity pathways of 4-formylphenyl 4-methylbenzoate in drug development.

Synthesis Methodology & Protocol

The synthesis of 4-formylphenyl 4-methylbenzoate is achieved via a nucleophilic acyl substitution between 4-hydroxybenzaldehyde and 4-methylbenzoyl chloride. As an application scientist, establishing a self-validating and high-yielding protocol is paramount to ensure batch-to-batch reproducibility.

Fig 1. Nucleophilic acyl substitution workflow for synthesizing 4-formylphenyl 4-methylbenzoate.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & Activation

-

Solvent Selection: Dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: DCM is an aprotic solvent that readily dissolves the reactants without participating in competing nucleophilic attacks. The nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride.

-

-

Base Addition: Introduce 1.2 equivalents of Triethylamine (TEA) under continuous magnetic stirring.

-

Causality: TEA serves a dual purpose. It deprotonates the phenol to form a highly reactive phenoxide ion and acts as a stoichiometric acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium forward and preventing acid-catalyzed degradation of the aldehyde.

-

Phase 2: Electrophilic Acyl Transfer 3. Thermal Control: Submerge the reaction flask in an ice-water bath to achieve 0 °C. 4. Reagent Introduction: Add 1.1 equivalents of 4-methylbenzoyl chloride dropwise over 15 minutes.

- Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing localized overheating and the subsequent formation of dimeric side products.

Phase 3: Maturation & Self-Validating Monitoring 5. Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for 2 to 4 hours. 6. TLC Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. Visualize under UV light (254 nm).

- Validation Logic: The protocol is self-validating; the reaction is deemed complete only when the lower Rf spot (4-hydroxybenzaldehyde) is entirely consumed and replaced by a distinct, higher Rf spot representing the less polar target ester.

Phase 4: Quenching & Isolation 7. Quenching: Add saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture.

- Causality: NaHCO₃ safely neutralizes residual acid chloride and TEA-HCl salts, partitioning them into the aqueous phase.

- Extraction & Drying: Separate the organic layer, wash with brine (saturated NaCl), and dry over anhydrous sodium sulfate (Na₂SO₄).

- Causality: Brine breaks any formed emulsions and pre-dries the organic layer via osmotic pressure. Na₂SO₄ chemically sequesters the remaining trace water.

- Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and recrystallize the crude solid from ethanol to obtain a white crystalline solid (Yield: ~86.9%) [2][3].

Analytical Characterization

To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are utilized. The data below serves as a benchmark for quality control.

Table 2: ¹H and ¹³C NMR Spectral Data (600 MHz / 150 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |

| ¹H | 10.01 | s, 1H | Aldehyde (-CHO) |

| ¹H | 8.08 | d, J = 8.2 Hz, 2H | Aromatic (Benzoate ring) |

| ¹H | 7.96 | d, J = 8.6 Hz, 2H | Aromatic (Formylphenyl ring) |

| ¹H | 7.40 | d, J = 8.5 Hz, 2H | Aromatic (Formylphenyl ring) |

| ¹H | 7.32 | d, J = 7.9 Hz, 2H | Aromatic (Benzoate ring) |

| ¹H | 2.46 | s, 3H | Methyl (-CH₃) |

| ¹³C | 190.97 | - | Carbonyl (Aldehyde) |

| ¹³C | 164.53 | - | Carbonyl (Ester) |

| ¹³C | 21.79 | - | Methyl (-CH₃) |

HR-MS (ESI): m/z calculated for C₁₅H₁₂O₃ ([M+H]⁺): 241.0865; found: 241.0868 [2][3].

Applications in Drug Development & Proteomics

The unique chemical topology of 4-formylphenyl 4-methylbenzoate has led to its integration into several advanced scientific domains:

-

Antifungal Drug Scaffolding: The compound is heavily utilized as an intermediate in the synthesis of thiolactomycin derivatives. By subjecting the formyl group to a Knoevenagel condensation with active methylene compounds, researchers can generate complex, conjugated systems that exhibit potent inhibitory activity against fungal fatty acid synthesis pathways [2][3].

-

Proteomic Probes: In proteomics research, the aldehyde moiety acts as an efficient cross-linker. It forms reversible Schiff bases with the primary amines of lysine residues on protein surfaces, enabling the mapping of protein-protein interactions or the attachment of fluorescent tags [4][4].

References

- Sigma-Aldrich.4-formylphenyl 4-methylbenzoate | 115883-85-7 Properties and Specifications.

- ChemScene.115883-85-7 | 4-Formylphenyl 4-methylbenzoate General Information.

- Engineering.org.cn.Synthesis, Characterization, and Antifungal Evaluation of Thiolactomycin Derivatives.

- Santa Cruz Biotechnology.4-Formylphenyl 4-methylbenzoate | SCBT.

Sources

A Technical Guide to the IUPAC Nomenclature of 4-Formylphenyl 4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organic compound 4-Formylphenyl 4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the naming convention based on fundamental principles of organic chemistry. We will explore the prioritization of functional groups, the identification of parent structures, and the systematic assignment of locants. Beyond nomenclature, this guide delves into the practical aspects of compound synthesis and characterization, offering a validated experimental protocol and discussing the compound's relevance as a multifunctional building block in various scientific domains, including medicinal chemistry and materials science.

Introduction: The Need for Unambiguous Nomenclature

In the fields of chemical research and drug development, precision in communication is paramount. The IUPAC nomenclature system provides a universal and unambiguous language for describing complex chemical structures, ensuring that a given name corresponds to a single, unique molecule.[1] The compound 4-Formylphenyl 4-methylbenzoate (CAS No. 115883-85-7) serves as an excellent case study for applying these systematic rules.[2] It is a bifunctional molecule containing both an ester and an aldehyde group, which necessitates a clear understanding of functional group priority.

Substituted phenyl benzoates are a class of compounds with significant applications, ranging from their use as enzyme inhibitors and anti-inflammatory agents to their role as ammonia scavengers in treating certain metabolic disorders.[3][4][5] Their reactivity is highly dependent on the nature and position of substituents on the aromatic rings.[6] Therefore, a precise naming system is crucial for cataloging these compounds and understanding their structure-activity relationships.

This guide will systematically break down the IUPAC name "4-Formylphenyl 4-methylbenzoate" to elucidate the logic behind its construction. Furthermore, we will provide a detailed synthesis protocol and characterization data, grounding the theoretical nomenclature in practical, verifiable laboratory science.

Deconstruction of the IUPAC Name: A Step-by-Step Analysis

The name 4-Formylphenyl 4-methylbenzoate can be understood by dissecting it into its constituent parts, which are derived from an alcohol and a carboxylic acid. Esters are systematically named based on the carboxylic acid from which they are derived, with the "-oic acid" suffix replaced by "-oate".[1][7][8] The alkyl or aryl group from the alcohol component is named first as a separate word.[1][7][9]

Molecular Formula: C₁₅H₁₂O₃[2] Molecular Weight: 240.25 g/mol [2]

Identifying the Core Components: The Ester Linkage

An ester is formed from the condensation of a carboxylic acid and an alcohol. The first step in naming an ester is to identify these two parent components by conceptually cleaving the ester bond (the C-O bond between the carbonyl carbon and the single-bonded oxygen).

-

The Carboxylic Acid Component: This part contains the carbonyl group (C=O). In this molecule, it is a benzoic acid derivative with a methyl group.

-

The Alcohol/Phenol Component: This part is the group attached to the single-bonded oxygen of the ester linkage. Here, it is a phenol derivative with a formyl (aldehyde) group.

Naming the Alcohol/Phenol Component (The "First Name")

The group attached to the ester oxygen is named first.[10] In this case, it is a substituted phenyl group derived from a phenol.

-

Parent Structure: The parent alcohol is phenol (a hydroxyl group attached to a benzene ring).[11] When this phenol forms the ester, the resulting substituent group is called a "phenyl" group.

-

Substituent Identification: This phenyl ring has a formyl group (-CHO) attached to it.

-

Locant Assignment: The position of the formyl group must be specified. Numbering of the phenyl ring starts at the carbon atom attached to the ester oxygen as position 1. The formyl group is located at the fourth carbon atom.

-

Assembling the Name: Therefore, the full name of this component is 4-Formylphenyl .

Naming the Carboxylic Acid Component (The "Last Name")

The part of the molecule derived from the carboxylic acid provides the base name of the ester.[12]

-

Parent Acid: The parent acid is benzoic acid (a carboxyl group attached to a benzene ring).

-

Substituent Identification: This benzoic acid has a methyl group (-CH₃) attached to its benzene ring.

-

Locant Assignment: The numbering of the benzene ring of the benzoic acid starts with the carbon bearing the carboxyl group as position 1. The methyl group is at the fourth position.

-

Forming the Acid Name: The substituted acid is named 4-methylbenzoic acid .

-

Forming the Ester Name: To name the ester, the "-oic acid" suffix of the parent acid is replaced with "-oate".[8] Thus, "4-methylbenzoic acid" becomes 4-methylbenzoate .

Final Assembly

Combining the two parts according to IUPAC rules gives the complete, unambiguous name: 4-Formylphenyl 4-methylbenzoate .

The logic of this nomenclature is visually summarized in the diagram below.

Caption: Breakdown of the IUPAC nomenclature for the target molecule.

Experimental Protocol: Synthesis of 4-Formylphenyl 4-methylbenzoate

To ensure the practical applicability of this guide, we provide a standard laboratory procedure for the synthesis of 4-Formylphenyl 4-methylbenzoate. This protocol is based on the well-established Schotten-Baumann reaction, a reliable method for forming esters from phenols and acyl chlorides.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich |

| 4-Methylbenzoyl chloride | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Pyridine | Anhydrous, ≥99.8% | Acros Organics |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR Chemicals |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |

| Brine (Saturated NaCl) | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.2 mL, 15.0 mmol) to the stirred solution. The causality here is that pyridine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. It also serves to neutralize the HCl byproduct generated during the reaction.

-

Acyl Chloride Addition: In a separate vial, dissolve 4-methylbenzoyl chloride (1.55 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. The slow addition helps to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted acyl chloride and acid impurities, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a white solid.

-

Characterization and Validation (Self-Validating System)

The identity and purity of the synthesized 4-Formylphenyl 4-methylbenzoate must be confirmed through spectroscopic analysis. This step is critical for validating the success of the synthesis.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include doublets in the aromatic region for the two para-substituted benzene rings, a singlet for the methyl group protons, and a singlet for the aldehyde proton.

-

¹³C NMR (100 MHz, CDCl₃): Will show distinct signals for the carbonyl carbons of the ester and aldehyde, the methyl carbon, and the aromatic carbons.

-

FT-IR (ATR): Characteristic strong absorption bands are expected for the C=O stretch of the ester (approx. 1735 cm⁻¹) and the aldehyde (approx. 1700 cm⁻¹), as well as C-O stretching bands.

-

Mass Spectrometry (ESI-MS): The spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

This multi-faceted characterization provides a self-validating system, ensuring the synthesized compound matches the target structure.

Caption: Experimental workflow for the synthesis of 4-Formylphenyl 4-methylbenzoate.

Conclusion

The IUPAC name 4-Formylphenyl 4-methylbenzoate is a logical construct derived from a clear set of rules that prioritize the ester functional group and systematically describe the substituents on both the phenolic and benzoic acid portions of the molecule. A thorough understanding of these principles is essential for any scientist working with complex organic molecules. This guide has not only dissected the theoretical basis for the compound's name but has also provided a robust, field-tested protocol for its synthesis and characterization. This integration of theory and practice provides researchers with the necessary tools to confidently identify, synthesize, and utilize this and similar bifunctional compounds in their work.

References

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link][9]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link][10]

-

Leah4sci. (2013, April 3). Naming Esters - Organic Chemistry IUPAC Naming. YouTube. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798155, 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]

-

Navarro, E., et al. (2021). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Orphan Drugs, 9(5-6), 123-137. Retrieved from [Link][4]

-

Organic Chemistry Tutor, The. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. YouTube. Retrieved from [Link][13]

-

Patel, H. R., et al. (2012). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1163-1166. Retrieved from [Link][3]

-

Química Orgánica. (2024, March 5). IUPAC Nomenclature Rules for Esters. Retrieved from [Link][8]

-

University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link][7]

-

Venkataraman, K., et al. (2005). Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. Bioorganic & Medicinal Chemistry Letters, 15(18), 4050-4054. Retrieved from [Link][5]

-

Washington State University. (n.d.). 9.1 Naming Alcohols and Phenols. In Fundamentals of Organic Chemistry. Retrieved from [Link][11]

-

Wikipedia contributors. (n.d.). IUPAC nomenclature of organic chemistry. Wikipedia. Retrieved from [Link][1]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. IUPAC Nomenclature Rules for Esters | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 11. 9.1 Naming Alcohols and Phenols – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Starting materials for 4-Formylphenyl 4-methylbenzoate synthesis

An In-Depth Technical Guide to the Synthesis of 4-Formylphenyl 4-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Formylphenyl 4-methylbenzoate, a key intermediate in the manufacturing of various organic compounds. The document details the primary synthetic methodologies, focusing on the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. It offers an in-depth analysis of starting materials, reaction mechanisms, and process optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing them with the necessary technical information for a successful and efficient synthesis.

Introduction

4-Formylphenyl 4-methylbenzoate is a chemical compound of significant interest due to its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals. Its structure, featuring both an aldehyde and an ester functional group, allows for a variety of subsequent chemical transformations. The synthesis of this compound is a classic example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the most common and practical laboratory-scale synthesis of this compound.

Synthetic Routes and Core Principles

The most direct and widely employed method for the synthesis of 4-Formylphenyl 4-methylbenzoate is the esterification of 4-hydroxybenzaldehyde with a 4-methylbenzoyl derivative. This can be achieved through several well-established protocols, with the choice of reagents and conditions influencing the reaction's efficiency and purity of the final product.

Primary Synthetic Pathway: Acylation of 4-hydroxybenzaldehyde

The core of the synthesis involves the formation of an ester linkage between the phenolic hydroxyl group of 4-hydroxybenzaldehyde and the carboxyl group of 4-methylbenzoic acid. The most common approach is the use of an activated form of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride, in a reaction known as the Schotten-Baumann reaction.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the hydroxyl group in 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is typically facilitated by a base, such as pyridine or triethylamine, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct formed during the reaction.

Caption: Reaction mechanism for the synthesis of 4-Formylphenyl 4-methylbenzoate.

Starting Materials and Reagents

The selection of high-quality starting materials is paramount for achieving a high yield and purity of the final product.

Core Reactants

| Starting Material | Formula | Molecular Weight ( g/mol ) | Key Considerations |

| 4-Hydroxybenzaldehyde | C7H6O2 | 122.12 | Should be of high purity (>98%). The presence of impurities can lead to side reactions and a lower yield. |

| 4-Methylbenzoyl chloride | C8H7ClO | 154.59 | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. |

Reagents and Solvents

| Reagent/Solvent | Role | Key Considerations |

| Pyridine | Base and Catalyst | Acts as a nucleophilic catalyst and an acid scavenger. Should be dry. |

| Dichloromethane (DCM) | Solvent | A common solvent for this reaction due to its inertness and ability to dissolve the reactants. Should be anhydrous. |

| Hydrochloric Acid (HCl) | Work-up | Used to remove excess pyridine during the work-up procedure. |

| Sodium Bicarbonate (NaHCO3) | Work-up | Used to neutralize any remaining acid. |

| Magnesium Sulfate (MgSO4) | Drying Agent | Used to remove residual water from the organic phase. |

Experimental Protocol

The following protocol is a well-established method for the synthesis of 4-Formylphenyl 4-methylbenzoate.

Step-by-Step Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add dry pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Caption: Experimental workflow for the synthesis of 4-Formylphenyl 4-methylbenzoate.

Characterization of the Final Product

The identity and purity of the synthesized 4-Formylphenyl 4-methylbenzoate should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the aldehyde proton, and the methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, as well as the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and aldehyde, and C-O stretching of the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Safety Considerations

-

4-Methylbenzoyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is flammable and toxic. It should also be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All work should be conducted in a well-ventilated area.

Conclusion

The synthesis of 4-Formylphenyl 4-methylbenzoate via the Schotten-Baumann reaction of 4-hydroxybenzaldehyde and 4-methylbenzoyl chloride is a robust and efficient method. Careful attention to the purity of starting materials, anhydrous conditions, and proper work-up procedures are essential for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Schotten, C. (1884), Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17: 2544-2547. [Link]

A Technical Guide to the Spectroscopic Interpretation of 4-Formylphenyl 4-methylbenzoate

This guide provides an in-depth analysis of the spectroscopic data for 4-Formylphenyl 4-methylbenzoate (CAS 115883-85-7), a disubstituted aromatic ester.[1] As a molecule incorporating both an aldehyde and an ester functional group, its structural elucidation offers an excellent case study for the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who rely on robust spectroscopic characterization for molecular validation.

Molecular Structure and Properties

4-Formylphenyl 4-methylbenzoate is an organic compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[1] Its structure consists of a 4-methylbenzoyl group ester-linked to a 4-formylphenol. This arrangement of functional groups dictates the distinct spectroscopic features that enable its unambiguous identification.

Caption: Molecular structure of 4-Formylphenyl 4-methylbenzoate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~15 mg of 4-Formylphenyl 4-methylbenzoate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum is predicted to show four distinct sets of signals corresponding to the aldehydic proton, the two sets of aromatic protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |

| ~10.05 | Singlet (s) | 1H | Aldehyde (-CHO) | The proton attached to the aldehyde carbonyl is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond, placing it far downfield.[2][3][4] |

| ~8.10 | Doublet (d) | 2H | Aromatic (H-2', H-6') | These protons are ortho to the electron-donating methyl group and are deshielded by the adjacent ester carbonyl. |

| ~8.00 | Doublet (d) | 2H | Aromatic (H-3, H-5) | These protons are ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. |

| ~7.40 | Doublet (d) | 2H | Aromatic (H-2, H-6) | These protons are meta to the aldehyde group and adjacent to the ester oxygen, appearing upfield relative to their counterparts on the same ring. |

| ~7.30 | Doublet (d) | 2H | Aromatic (H-3', H-5') | These protons are meta to the ester carbonyl and adjacent to the electron-donating methyl group, making them the most shielded aromatic protons. |

| ~2.45 | Singlet (s) | 3H | Methyl (-CH₃) | The protons of the methyl group are attached to an aromatic ring and appear in the typical benzylic region. |

Causality Note: The distinct chemical shifts of the two aromatic systems are a direct consequence of the electronic effects of their respective substituents. The 4-formylphenyl ring protons are generally more deshielded due to the potent electron-withdrawing effect of the aldehyde. Conversely, the 4-methylbenzoate ring protons are influenced by the electron-donating methyl group and the anisotropic effects of the ester linkage.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and instrument as for ¹H NMR.

-

Data Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon atom appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

Data Interpretation

Based on the molecule's symmetry, a total of 11 distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |

| ~191.0 | Aldehyde (C HO) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[4] |

| ~164.5 | Ester (C =O) | The ester carbonyl carbon is also deshielded but typically appears upfield relative to aldehyde or ketone carbonyls. |

| ~155.0 | Aromatic (C-1) | Quaternary carbon attached to the ester oxygen; highly deshielded. |

| ~145.0 | Aromatic (C-4') | Quaternary carbon attached to the methyl group. |

| ~136.0 | Aromatic (C-4) | Quaternary carbon attached to the aldehyde group. |

| ~131.0 | Aromatic (C-3, C-5) | Aromatic CH carbons ortho to the aldehyde group. |

| ~130.0 | Aromatic (C-2', C-6') | Aromatic CH carbons ortho to the ester carbonyl. |

| ~129.5 | Aromatic (C-3', C-5') | Aromatic CH carbons meta to the ester carbonyl. |

| ~126.0 | Aromatic (C-1') | Quaternary carbon attached to the ester carbonyl. |

| ~122.0 | Aromatic (C-2, C-6) | Aromatic CH carbons meta to the aldehyde group. |

| ~21.8 | Methyl (-C H₃) | The aliphatic methyl carbon appears in the characteristic upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying specific functional groups based on their vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve signal quality.

Data Interpretation

The IR spectrum of 4-Formylphenyl 4-methylbenzoate is dominated by the strong absorptions of its two carbonyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2850 & ~2750 | C-H Stretch | Aldehyde | A pair of weak to medium bands, with the ~2750 cm⁻¹ peak being particularly diagnostic for the aldehyde C-H bond.[5] |

| ~1735 | C=O Stretch | Ester | A very strong, sharp absorption. Aromatic esters typically absorb at slightly lower wavenumbers than aliphatic esters due to conjugation.[5][6][7] |

| ~1705 | C=O Stretch | Aldehyde | A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[5][6] This peak is expected to be distinct from, or overlapping with, the ester C=O stretch. Data for the similar 4-formylphenyl 4-chlorobenzoate shows ester and aldehyde C=O stretches at 1741 cm⁻¹ and 1701 cm⁻¹, respectively.[8] |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | Medium intensity bands characteristic of the benzene rings. |

| ~1270 & ~1100 | C-O Stretch | Ester Linkage | Two strong bands are characteristic of the C-O bonds of the ester group, often referred to as the asymmetric and symmetric stretches.[9] |

Self-Validation Insight: The presence of two distinct, strong carbonyl peaks in the 1740-1700 cm⁻¹ region, combined with the diagnostic weak aldehyde C-H stretch around 2750 cm⁻¹, provides a highly reliable confirmation of the molecule's core functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a structural fingerprint.

Experimental Protocol: MS Acquisition (GC-MS)

-

Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.

Data Interpretation

The molecular formula C₁₅H₁₂O₃ corresponds to a molecular weight of 240.25 Da. The EI mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 240. The fragmentation is dictated by the stability of the resulting ions and neutral losses.[10]

Key Fragmentation Pathway: The most logical fragmentation pathway involves the cleavage of the ester bond, which is typically the weakest point. This leads to two primary acylium ions.

Caption: Predicted major fragmentation of 4-Formylphenyl 4-methylbenzoate.

-

Molecular Ion ([M]⁺, m/z 240): The presence of this peak confirms the molecular weight.

-

Base Peak (m/z 119): Cleavage of the C-O ester bond to form the highly stable 4-methylbenzoyl (toluoyl) acylium ion is expected to be the most favorable fragmentation (Pathway A). This ion is resonance-stabilized and its formation is a classic fragmentation pattern for benzoate esters.

-

Fragment at m/z 91: Subsequent loss of carbon monoxide (CO) from the m/z 119 ion would yield the tolyl cation at m/z 91.

-

Fragment at m/z 121: While less favored, cleavage could also occur to form the 4-formylphenyl cation (Pathway B).

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.

Caption: Logical workflow demonstrating how data from four techniques converge to validate the target structure.

The ¹H and ¹³C NMR data establish the precise number and type of proton and carbon environments, confirming the presence of two distinct 1,4-disubstituted rings, a methyl group, an aldehyde, and an ester. The IR spectrum provides definitive evidence for the key functional groups (aldehyde and ester carbonyls). Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern perfectly consistent with a benzoate ester structure, with the base peak at m/z 119 corroborating the 4-methylbenzoyl substructure. This collective evidence provides a robust and unequivocal identification of the compound as 4-Formylphenyl 4-methylbenzoate.

References

-

ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR? [Online discussion]. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Available at: [Link]

-

Forbes, W. F., & Sheratte, M. B. (1955). LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829-1837. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Lumen Learning. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

ResearchGate. (2020). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. [Image]. Available at: [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-Formylphenyl 4-methylbenzoate

Abstract

Introduction: The Compound and the Critical Role of Solubility

Spotlight on 4-Formylphenyl 4-methylbenzoate

4-Formylphenyl 4-methylbenzoate is an organic compound featuring a biphenyl core structure functionalized with both an aldehyde (-CHO) and a methyl ester (-COOCH₃) group. Its molecular structure consists of two aromatic rings linked together, conferring a degree of rigidity and hydrophobicity, while the ester and aldehyde groups introduce polar characteristics.

-

Molecular Formula: C₁₅H₁₂O₃[1]

-

Molecular Weight: 240.25 g/mol [2]

-

Key Functional Groups: Aldehyde, Ester, Aromatic Rings[2]

-

Physical Form: Solid[2]

-

Melting Point: 112-116 °C[2]

Understanding the solubility of this molecule is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical synthesis, influences the efficiency of purification techniques like crystallization and chromatography, and is a cornerstone of formulation design in pharmaceutical and materials science.[3]

The Imperative of Solubility Profiling in a Regulated Environment

In the realm of drug development, a thorough understanding of a compound's physicochemical properties is not merely a scientific exercise but a regulatory expectation. Specifications, which include tests and acceptance criteria for a drug substance, are critical quality standards.[4] These specifications are part of a total control strategy to ensure product quality and consistency.[5] While this guide focuses on a single compound, the principles and methodologies described are universally applicable and align with the rigorous characterization standards expected by regulatory bodies.[6]

Theoretical Foundations: Predicting Solubility Behavior

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] The process of dissolution requires overcoming the solute's crystal lattice energy and creating a cavity in the solvent, which is then compensated by the energy released upon solvation.

The Guiding Mantra: "Like Dissolves Like"

This fundamental principle posits that substances with similar chemical properties and intermolecular forces tend to be soluble in one another.[8][9] This means polar compounds are more likely to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7][10]

-

Polar Solutes & Solvents: These molecules possess permanent dipole moments due to an uneven distribution of electron density. They interact through strong dipole-dipole forces and, in some cases, hydrogen bonding.[11]

-

Nonpolar Solutes & Solvents: These molecules have a symmetric distribution of electron density and interact primarily through weaker London dispersion forces.[7]

Solvent Classification and Intermolecular Forces

To systematically test solubility, laboratory solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors.

| Solvent Class | Key Characteristics | Dominant Intermolecular Forces | Examples |

| Nonpolar | Low dielectric constant, no significant dipole moment. | London Dispersion Forces | Hexane, Toluene, Diethyl Ether[12] |

| Polar Aprotic | High dielectric constant, significant dipole moment, no O-H or N-H bonds (cannot donate H-bonds). | Dipole-Dipole, London Dispersion | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Polar Protic | High dielectric constant, significant dipole moment, contains O-H or N-H bonds (can donate H-bonds). | Hydrogen Bonding, Dipole-Dipole, London Dispersion | Water, Methanol, Ethanol, Isopropanol |

Predicted Solubility of 4-Formylphenyl 4-methylbenzoate

Based on its structure, we can formulate a hypothesis regarding the solubility of 4-Formylphenyl 4-methylbenzoate:

-

The two phenyl rings form a large, nonpolar backbone, suggesting poor solubility in highly polar protic solvents like water.

-

The polar ester and aldehyde functional groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions.[11]

-

This dual nature—a large nonpolar region combined with polar functional groups—suggests that the compound will exhibit its highest solubility in polar aprotic solvents (like acetone or THF) or moderately polar solvents where both dispersion and dipole-dipole interactions can be maximized.

-